Calystegine B1

Glycosidase inhibition Lysosomal storage disorders Comparative enzymology

Calystegine B1 (CAS 127414-86-2) is a stereochemically defined tetrahydroxy nortropane alkaloid with validated competitive β-glucosidase inhibition (Ki rat liver: 1.9 μM; bovine: 150 μM) and β-galactosidase inhibition (Ki: 1.6 μM). Unlike B2 (α-galactosidase-selective) or A3 (trihydroxy, Ki=43 μM), B1's C6-exo hydroxyl group confers 14.3-fold enhanced β-glucosidase potency while abolishing α-galactosidase cross-reactivity. Essential for SAR studies, lysosomal enzyme modulation, and species-dependent pharmacology requiring precise β-glycosidase selectivity with documented chaperone-competent scaffold activity. Select B1 when target specificity and quantitative species-selectivity data are required.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 127414-86-2
Cat. No. B190723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalystegine B1
CAS127414-86-2
Synonymscalystegine B(1)
calystegine B1
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1C2C(CC(N2)(C(C1O)O)O)O
InChIInChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1
InChIKeyBQFFLYRIKODYEN-CXNFULCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calystegine B1 (CAS 127414-86-2): Procurement-Ready Nortropane Glycosidase Inhibitor


Calystegine B1 (CAS 127414-86-2) is a polyhydroxylated nortropane alkaloid belonging to the calystegine family of glycosidase inhibitors, characterized by a tetrahydroxy-substituted 8-azabicyclo[3.2.1]octane scaffold with the specific stereochemistry (1α,2β,3α,6α-tetrahydroxy-nor-tropane) [1]. Naturally occurring across Solanaceae, Convolvulaceae, and Moraceae plant families including edible sources such as potatoes, eggplants, sweet peppers, tomatoes, and mulberries, this compound has been identified as a competitive inhibitor of β-glucosidase, β-galactosidase, and β-xylosidase activities across multiple mammalian species [2][3]. Its enzyme inhibition profile and stereochemically defined structure distinguish it from other nortropane alkaloids for applications requiring selective modulation of lysosomal glycosidase function.

Why Calystegine B1 Cannot Be Replaced by Calystegine B2, C1, or A3 in β-Glucosidase Studies


Calystegine congeners are not functionally interchangeable despite sharing the nortropane core. Calystegine B1, B2, and C1 exhibit fundamentally divergent enzyme selectivity profiles and species-dependent potency gradients that preclude generic substitution. For β-glucosidase, B1 demonstrates species-specific Ki values spanning two orders of magnitude (150 μM in bovine vs. 1.9 μM in rat), while C1 is consistently 1.5- to 10-fold more potent across species, and B2 targets α-galactosidase rather than β-glucosidase [1]. Calystegine A3, bearing only three hydroxyl groups, exhibits markedly weaker β-glucosidase inhibition (Ki = 43 μM) compared to the tetrahydroxylated B1 [2]. Furthermore, glycosylation of B1 and B2 produces derivatives with altered or abolished activity against their native targets, and the C6-exo hydroxyl uniquely present in B1 and C1 confers enhanced β-glucosidase/β-galactosidase inhibition while eliminating α-galactosidase activity [3]. These stereochemically and enzymatically defined differences mandate compound-specific selection based on the exact target enzyme and species model.

Calystegine B1: Quantitative Differentiation Evidence Against Closest Analogs


Calystegine B1 vs. B2 vs. C1: Comparative IC50 Against Rat Lysosomal β-Glucosidase

In a direct comparative assay using rat lysosomal β-glucosidase, calystegines B1, B2, and C1 were evaluated simultaneously under identical conditions. Calystegine B1 exhibited an IC50 of 2.1 μM, which is 2.8-fold less potent than calystegine B2 (IC50 = 0.75 μM) and 2.5-fold less potent than calystegine C1 (IC50 = 0.84 μM) [1]. This quantifies the rank-order potency among the tetrahydroxy B-series calystegines and establishes that B1 occupies an intermediate potency tier distinct from both B2 and C1 for this specific enzyme target.

Glycosidase inhibition Lysosomal storage disorders Comparative enzymology

Calystegine B1 vs. C1: Species-Dependent Ki Values for β-Glucosidase Across Bovine, Human, and Rat Liver

Calystegines B1 and C1 were evaluated as competitive inhibitors of β-glucosidase activity in liver extracts from three mammalian species. For B1, Ki values were 150 μM (bovine), 10 μM (human), and 1.9 μM (rat). For C1, Ki values were 15 μM (bovine), 1.5 μM (human), and 1.0 μM (rat) [1]. The difference between B1 and C1 is consistent across species, with C1 exhibiting approximately 10-fold greater potency in bovine liver (150 vs. 15 μM), 6.7-fold greater potency in human liver (10 vs. 1.5 μM), and 1.9-fold greater potency in rat liver (1.9 vs. 1.0 μM). Notably, both compounds show a species-dependent potency gradient of approximately 80-fold from bovine (least sensitive) to rat (most sensitive).

Species-specific inhibition β-glucosidase Enzyme kinetics Cross-species pharmacology

Calystegine B1 vs. A3: Hydroxylation-Dependent Enhancement of β-Glucosidase Inhibition

Calystegine A3, a trihydroxy nortropane analog lacking the C6-exo hydroxyl group present in B1, was compared with the tetrahydroxy calystegines B (mixture of 27% B1 and 73% B2) for β-glucosidase inhibitory activity. Calystegine A3 exhibited a Ki of 43 μM against β-glucosidase, whereas the calystegines B mixture showed a Ki of 3.0 μM [1]. This represents a 14.3-fold enhancement in inhibitory potency attributable to the additional hydroxyl group at C6-exo in the B-series compounds. Subsequent structure-activity studies confirmed that the C6-exo hydroxyl group in B1 and C1 specifically enhances inhibitory potential toward β-glucosidase and β-galactosidase while abolishing inhibition toward α-galactosidase [2].

Structure-activity relationship Hydroxylation effect β-glucosidase Alkaloid potency

Calystegine B1 vs. B1 3-O-β-D-Glucopyranoside: Glycosylation Abolishes Native Inhibitory Activity

Enzymatic glycosylation of calystegine B1 using rice α-glucosidase and Rhodotorula lactosa whole cells produced 3-O-α-D-glucopyranosylcalystegine B1 (11.3% yield) and 3-O-β-D-glucopyranosylcalystegine B1 (0.9% yield), respectively. Glycosylation of calystegines B1 and B2 markedly decreased or abolished their inhibition against β-glucosidase, α-galactosidase, and β-galactosidase [1]. Notably, the β-glucoside derivative of B1 (compound 1) became a noncompetitive inhibitor of rice α-glucosidase with a Ki of 0.9 ± 0.1 μM—an activity absent in the parent compound [1]. This represents a complete functional switch: the parent B1 inhibits β-glucosidase competitively but has no reported α-glucosidase activity; its glycoside loses β-glucosidase inhibition entirely and acquires α-glucosidase inhibition with a distinct noncompetitive mechanism.

Glycoside derivatives Enzymatic modification Inhibitor specificity Trehalase

Calystegine B1 vs. Swainsonine: Differential Primary Enzyme Target Specificity

In the same Ipomoea carnea plant source and assay system, swainsonine and calystegine B1 demonstrate fundamentally different primary enzyme targets. Swainsonine is a potent inhibitor of rat lysosomal α-mannosidase with an IC50 of 0.02 μM, whereas calystegine B1 is a potent inhibitor of rat lysosomal β-glucosidase with an IC50 of 2.1 μM [1]. This represents a 105-fold difference in potency toward their respective primary targets, and more importantly, a complete divergence in enzyme class selectivity (α-mannosidase vs. β-glucosidase). The toxicological implications differ substantially: swainsonine induces a lysosomal storage disorder mimicking α-mannosidosis, while calystegines B2 and C1 were shown to act as chemical chaperones enhancing β-glucosidase activity at 100 μM, with calystegine B1 sharing this structural class [1].

Lysosomal storage disorders Enzyme target specificity Toxicology Glycosidase inhibitor selectivity

Calystegine B1: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Species-Specific β-Glucosidase Inhibition: Rat Model Optimization

For studies requiring potent β-glucosidase inhibition in rat models, Calystegine B1 provides an optimal balance of potency and selectivity with a Ki of 1.9 μM against rat liver β-glucosidase, representing an 80-fold higher sensitivity compared to bovine systems (Ki = 150 μM) [9]. This species-dependent potency gradient enables precise dosing calibration in rodent pharmacology studies. Unlike calystegine B2, which preferentially targets α-galactosidase (Ki = 0.86 μM against coffee bean α-galactosidase) [10], B1 maintains β-glucosidase/β-galactosidase specificity due to its C6-exo hydroxyl group. Researchers investigating lysosomal β-glucocerebrosidase modulation or β-glucosidase-dependent metabolic pathways in rat models should prioritize B1 over B2 or A3 based on these quantitative species-selectivity data.

Chemical Chaperone Research for Lysosomal Storage Disorders

Calystegine B1 belongs to the calystegine B and C subfamilies that exhibit chemical chaperone activity for lysosomal β-glucosidase (β-glucocerebrosidase). In human lymphoblast cultures, calystegines B2 and C1 at 100 μM increased intracellular β-glucosidase activity by 1.5- and 1.6-fold, respectively, while showing no inhibition up to 1 mM [9]. Given that B1 shares the tetrahydroxy nortropane scaffold and C6-exo hydroxyl group with C1, which is essential for β-glucosidase interaction [10], B1 serves as a structural probe for investigating enzyme enhancement mechanisms in Gaucher disease models. Unlike the α-mannosidase inhibitor swainsonine (IC50 = 0.02 μM) which induces lysosomal storage pathology, B1's chaperone-competent scaffold offers a distinct experimental pathway focused on enzyme stabilization rather than inhibition [9]. This functional divergence makes B1 procurement valuable for therapeutic development programs targeting lysosomal enzyme enhancement.

β-Galactosidase-Specific Inhibition with Defined Cross-Reactivity

Calystegine B1 is a potent competitive inhibitor of bovine liver β-galactosidase with a Ki of 1.6 μM, while showing no inhibition of α-galactosidases [9]. This selectivity profile distinguishes B1 from calystegine B2, which potently inhibits α-galactosidase (Ki = 0.86 μM against coffee bean enzyme) but has weaker β-galactosidase activity [10]. The C6-exo hydroxyl group present in B1 and C1 enhances β-galactosidase inhibition while abolishing α-galactosidase activity, a stereochemically defined selectivity mechanism [8]. For researchers requiring β-galactosidase inhibition with predictable cross-reactivity patterns—specifically, the absence of α-galactosidase interference—B1 provides a validated tool compound. This is particularly relevant for studies of galactose metabolism, Fabry disease models (where α-galactosidase inhibition is relevant), or experiments requiring clean discrimination between α- and β-galactosidase enzymatic activities.

Structure-Activity Relationship Studies of Nortropane Glycosidase Inhibitors

Calystegine B1 serves as a critical reference compound in SAR studies of polyhydroxylated nortropane alkaloids. The quantitative comparison between trihydroxy A3 (Ki = 43 μM for β-glucosidase) and tetrahydroxy B-series compounds (Ki = 3.0 μM) demonstrates a 14.3-fold potency enhancement attributable to the additional C6-exo hydroxyl group [9]. Furthermore, B1's specific stereochemistry (1α,2β,3α,6α-tetrahydroxy-nor-tropane) provides a defined scaffold for probing the essential features required for β-glucosidase recognition: the equatorially oriented OH group at C2 is required for strong binding, while the C6 hydroxyl in B1 and C1 is proposed to mimic the β-glycoside oxygen and undergo protonation by the enzyme active site [10]. For medicinal chemistry programs developing next-generation glycosidase inhibitors, B1 offers a validated baseline compound with fully characterized enzyme inhibition parameters (Ki values across species, competitive mechanism confirmed) and well-defined structural determinants of activity that guide rational analog design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calystegine B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.